13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane
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Overview
Description
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane is a chemical compound that features a sulfonyl group attached to a tetraoxatridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a tetraoxatridecane derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often stirred in an organic solvent like acetonitrile or dichloromethane at a controlled temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane has several scientific research applications:
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. This interaction can result in antibacterial or antifungal effects, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor used in the synthesis of various sulfonyl compounds.
Tosyl azide:
Sulfone derivatives: Compounds containing the sulfone group with various biological activities
Uniqueness
13-(4-Methylbenzene-1-sulfonyl)-2,5,8,11-tetraoxatridecane is unique due to its specific structure, which combines a sulfonyl group with a tetraoxatridecane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Properties
CAS No. |
651042-81-8 |
---|---|
Molecular Formula |
C16H26O6S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C16H26O6S/c1-15-3-5-16(6-4-15)23(17,18)14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 |
InChI Key |
DUSPEGKRIIRXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOCCOCCOCCOC |
Origin of Product |
United States |
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